アルトラクトン

概要

説明

Altholactone is a naturally occurring styryl lactone primarily found in the Goniothalamus species. It has garnered significant attention due to its promising antimicrobial, anti-inflammatory, and anticancer activities. Altholactone exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for therapeutic applications.

科学的研究の応用

Chemistry: Altholactone serves as a lead compound for the synthesis of novel derivatives with enhanced properties.

Medicine: Altholactone has shown cytotoxic effects against leukemia, breast cancer, and prostate cancer cell lines It inhibits the activation of nuclear factor kappa B and signal transducer and activator of transcription 3, leading to apoptosis in cancer cells.

Industry: The antimicrobial properties of altholactone make it a potential candidate for use in developing new antimicrobial agents.

作用機序

Target of Action

Altholactone, a natural compound isolated from Goniothalamus spp., primarily targets Nuclear factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These proteins play pivotal roles in the cell survival of many human tumors . Additionally, altholactone has been found to bind to the Mycobacterium tuberculosis protein Rv1466 .

Mode of Action

Altholactone inhibits the proliferation of cells (such as prostate cancer DU145 cells) by inducing cell cycle arrest in the S phase and triggering apoptosis . It represses p65- and TNF-α-enhanced NF-κB transcriptional activity and also inhibits both constitutive and IL-6-induced transcriptional activity of STAT3 . Furthermore, altholactone down-regulates phosphorylation of STAT3 .

Biochemical Pathways

Altholactone affects several biochemical pathways. It down-regulates STAT3 target genes such as survivin and Bcl-2, followed by the up-regulation of the pro-apoptotic Bax protein . This suggests that altholactone induces cell death through the inhibition of NF-κB and STAT3 activity .

Pharmacokinetics

It is suggested that altholactone might undergo an irreversible hetero-michael addition reaction with an amino acid, such as serine, threonine, or lysine residue of rv1466 . This could potentially enhance its biochemical efficiency and improve its pharmacokinetic properties .

Result of Action

The result of altholactone’s action is the inhibition of cell growth and the induction of apoptosis in human cells, such as prostate cancer DU145 cells . This is achieved through the down-regulation of STAT3 target genes and the up-regulation of pro-apoptotic Bax protein .

Action Environment

albicans . The antimicrobial activity of altholactone is dose-dependent, with the highest cytotoxic effects occurring at 50 μg/mL . Further investigations are required to illustrate how environmental factors influence altholactone’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Altholactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the transcriptional activity of Nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which play pivotal roles in the cell survival of many human tumors .

Cellular Effects

Altholactone has profound effects on various types of cells and cellular processes. It inhibits the proliferation of DU145 cells (a type of prostate cancer cell), induces cell cycle arrest in S phase, and triggers apoptosis . It also represses p65- and TNF-α-enhanced NF-κB transcriptional activity and inhibits both constitutive and IL-6-induced transcriptional activity of STAT3 .

Molecular Mechanism

Altholactone exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of STAT3 and decreases the transcriptional activity induced by the constitutively active mutant of STAT3 (STAT3C) . Altholactone treatment also results in the down-regulation of STAT3 target genes such as survivin, and Bcl-2 followed by the upregulation of pro-apoptotic Bax protein .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of altholactone involves several key steps, including intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization. Starting from readily available carbohydrate D-mannose, a short and efficient stereoselective synthesis of altholactone can be achieved in seven steps with a 33% overall yield .

Industrial Production Methods

While specific industrial production methods for altholactone are not extensively documented, the synthesis typically involves organic synthesis techniques that can be scaled up for larger production. The use of natural sources, such as Goniothalamus species, also provides a viable method for obtaining altholactone through extraction and isolation processes.

化学反応の分析

Types of Reactions

Altholactone undergoes various chemical reactions, including:

Oxidation: Altholactone can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce different functional groups into the altholactone molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving altholactone include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various altholactone derivatives with modified functional groups, which can exhibit different biological activities and properties.

類似化合物との比較

Altholactone is compared with other similar styryl lactones, such as goniothalamin and isoaltholactone. These compounds share structural similarities but exhibit different biological activities and potencies. Altholactone’s unique ability to inhibit both nuclear factor kappa B and signal transducer and activator of transcription 3 activation sets it apart from other styryl lactones .

List of Similar Compounds

- Goniothalamin

- Isoaltholactone

- Goniothalenol

- 3-epi-altholactone

- 5-hydroxygoniothalamin

Altholactone’s distinct chemical structure and multifaceted biological activities make it a valuable compound for further research and potential therapeutic applications.

生物活性

Altholactone, a natural compound primarily isolated from various species of the genus Goniothalamus, has garnered significant attention due to its diverse biological activities, particularly its anticancer , anti-inflammatory , and antimicrobial properties. This article delves into the mechanisms underlying these activities, supported by case studies and research findings.

Chemical Structure and Source

Altholactone is categorized as a styryl lactone , a class of compounds known for their bioactive properties. It is predominantly extracted from the roots and bark of Goniothalamus species, which are found in tropical regions. The compound's structure facilitates its interaction with various biological targets, leading to its diverse pharmacological effects.

Altholactone exhibits significant anticancer activity through multiple pathways:

- Inhibition of NF-κB and STAT3 : Altholactone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both of which are critical for tumor cell survival. In prostate cancer DU145 cells, altholactone treatment resulted in:

- Caspase Activation : In colorectal cancer cells, altholactone activates both caspase-dependent and independent apoptotic pathways. The activation of caspase-4 was notably involved in this process, with antioxidant pre-treatment significantly inhibiting apoptosis .

- Reactive Oxygen Species (ROS) Generation : Altholactone treatment leads to increased ROS levels, which are pivotal in mediating apoptosis in various cancer cell lines including T24 bladder cancer cells .

Case Studies

- Prostate Cancer : A study demonstrated that altholactone inhibited DU145 cell proliferation through NF-κB and STAT3 inhibition, leading to apoptosis .

- Colorectal Cancer : Research indicated that altholactone induces apoptosis in colorectal cancer cells while sparing normal fibroblasts, highlighting its selective toxicity .

- Cervical Carcinoma : In HeLa cells, altholactone was effective in inducing apoptosis via modulation of oncogenes and tumor suppressor genes .

Anti-inflammatory Activity

Altholactone's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and signaling pathways. By modulating NF-κB activity, it reduces the expression of inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted altholactone's promising antimicrobial effects against various pathogens:

- Antifungal and Antibacterial Effects : Altholactone has demonstrated activity against Mycobacterium species and other bacteria, suggesting its potential as an antimicrobial agent .

- Mechanism : The antimicrobial activity is thought to be related to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .

Summary of Biological Activities

| Activity Type | Mechanism | Target Cells |

|---|---|---|

| Anticancer | Inhibition of NF-κB/STAT3; ROS generation; Caspase activation | Prostate (DU145), Colorectal (CRC), Cervical (HeLa) |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various inflammatory models |

| Antimicrobial | Disruption of microbial membranes; inhibition of metabolic processes | Bacteria, Fungi |

特性

IUPAC Name |

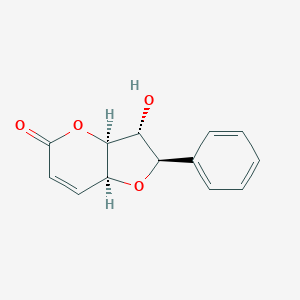

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRVBNLJKGIEM-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331855 | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65408-91-5 | |

| Record name | Altholactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65408-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALTHOLACTONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65408-91-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is altholactone and where is it found?

A1: Altholactone is a naturally occurring styryllactone primarily isolated from various species of the Goniothalamus genus, a type of shrub found in Southeast Asian rainforests. [, , ]

Q2: What are the potential medical applications of altholactone?

A2: Altholactone has shown promising in vitro activity against various cancer cell lines, including prostate, bladder, colorectal, and cervical cancer. It also exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria, as well as fungi. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of altholactone?

A3: Altholactone has the molecular formula C16H18O3 and a molecular weight of 258.3 g/mol. [, ]

Q4: How does altholactone induce apoptosis in cancer cells?

A4: Altholactone triggers apoptosis in cancer cells through multiple pathways, often involving reactive oxygen species (ROS) generation. It has been shown to:

- Induce mitochondrial dysfunction: Altholactone disrupts the mitochondrial membrane potential, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis. [, , ]

- Modulate key signaling pathways: Altholactone inhibits the phosphorylation of Akt, a protein kinase involved in cell survival and proliferation. It also activates the MAPK-p38 pathway, which can contribute to apoptosis. [, ]

- Suppress NF-κB and STAT3 activity: Altholactone inhibits these transcription factors, which are crucial for cell survival and often dysregulated in cancer, leading to downregulation of anti-apoptotic proteins like Bcl-2 and survivin. []

Q5: How does the antioxidant N-acetylcysteine (NAC) affect altholactone's activity?

A5: Pre-treatment with NAC, a potent antioxidant, has been shown to significantly reduce altholactone-induced apoptosis in several cancer cell lines. NAC achieves this by inhibiting the activation of caspase-3 and MAPK-p38 while preventing the inactivation of Akt and Bcl-2. These findings suggest that ROS generation plays a critical role in altholactone's pro-apoptotic effects. [, , ]

Q6: Does altholactone affect the cell cycle?

A6: Yes, altholactone has been shown to induce cell cycle arrest in the S phase in prostate cancer DU145 cells. [] Additionally, some derivatives of altholactone have been found to cause cell cycle arrest in the G2/M phase in L-1210 leukemia cells. []

Q7: What is known about the structure-activity relationship (SAR) of altholactone and its derivatives?

A7: Several studies have explored the SAR of altholactone, revealing key structural features influencing its activity:

- Stereochemistry: The natural (+)-enantiomer of altholactone exhibits higher cytotoxicity compared to its (−)-enantiomer and other stereoisomers. [, , ]

- C3 Hydroxyl group: The presence and orientation of the hydroxyl group at the C3 position appear crucial for cytotoxicity, with compounds having this group on the convex face generally exhibiting greater activity. []

- C7 Modifications: Introducing specific modifications at the C7 position, such as halogenated benzoyl groups, has been shown to enhance the antifungal activity of altholactone. []

Q8: What are the potential molecular targets of altholactone?

A8: While the exact molecular mechanisms of altholactone are still under investigation, research suggests it might interact with several targets:

- Mitochondria: Altholactone disrupts mitochondrial membrane potential, indicating a potential interaction with mitochondrial proteins. [, , ]

- Rv1466 protein: Native mass spectrometry studies identified the Mycobacterium tuberculosis protein Rv1466 as a potential target of altholactone. []

- DNA Topoisomerase I: Although not all studies confirm this interaction, some research suggests that altholactone and some of its derivatives might act as DNA topoisomerase I poisons. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。